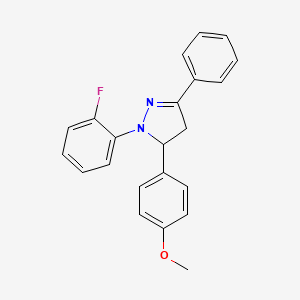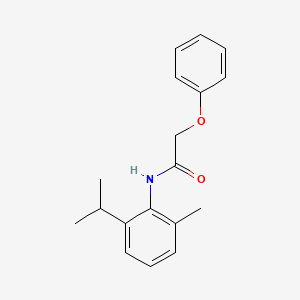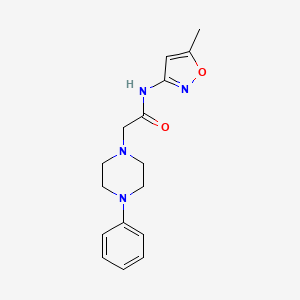
1-(2-fluorophenyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorophenyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C22H19FN2O and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.14814140 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Pyrazole derivatives are synthesized through various chemical reactions that often involve condensation followed by cyclization. These compounds are known for their wide-ranging biological activities, making them valuable in medicinal chemistry. The synthesis methodologies include the use of common reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine, offering routes to obtain heterocyclic skeletons appended with pyrazole moieties under diverse conditions, including microwave irradiation (A. M. Dar & Shamsuzzaman, 2015). These strategies are crucial for the further design of bioactive agents through various modifications and derivatizations.
Therapeutic and Biological Activities
Research on pyrazole analogs highlights their significance in drug discovery due to their extensive therapeutic potentials, such as anti-inflammatory, analgesic, anticancer, and antimicrobial activities. The diversity in the biological activities of pyrazole derivatives has led to their exploration as potential medicinal agents (S. Ganguly & Sony Jacob, 2017). This exploration is motivated by the clinical efficacy of pyrazole-based pharmacological agents and the ongoing search for new drug candidates with reduced side effects. The review of pyrazoline derivatives, a closely related class, also supports the extensive biological and therapeutic applications of these compounds, further underscoring the relevance of pyrazole derivatives in medicinal chemistry (M. Shaaban, Abdelrahman S. Mayhoub, & A. Farag, 2012).
Pharmacological Effects
Pyrazole scaffolds serve as central motifs in the design of anti-viral and anti-inflammatory drugs. Their structural versatility allows for the development of compounds targeting various diseases, showcasing the adaptability of pyrazole derivatives in creating potent therapeutic agents (D. Karati, K. Mahadik, & Dileep Kumar, 2022). The combination of pyrazole with other pharmacophores might lead to novel treatments, highlighting the compound's potential in drug development efforts.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O/c1-26-18-13-11-17(12-14-18)22-15-20(16-7-3-2-4-8-16)24-25(22)21-10-6-5-9-19(21)23/h2-14,22H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTUFOSVQFLBBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-tert-butyl-N'-[4-(trifluoromethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B5575146.png)
![2-(1-naphthyl)-N'-{[5-(8-quinolinylthio)-2-furyl]methylene}acetohydrazide](/img/structure/B5575158.png)

![2-{2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5575170.png)
![(4aR*,7aS*)-1-ethyl-4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5575192.png)
![2-[(3,4-dimethoxyphenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5575200.png)
![2-amino-4-(2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5575207.png)


![6,7-dihydro[1,4]dioxino[2,3-f][2,1,3]benzothiadiazole](/img/structure/B5575224.png)

![1-[(4-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5575247.png)
![(1S*,5R*)-3-[(3,5-dimethyl-4-isoxazolyl)methyl]-6-[(3-fluorophenyl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5575251.png)
![4-[(4-isopropylbenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5575258.png)
